

Application Notes and Protocols: Labeling Thiol-Modified Oligonucleotides with Texas Red C2 Maleimide

Author: BenchChem Technical Support Team. Date: December 2025

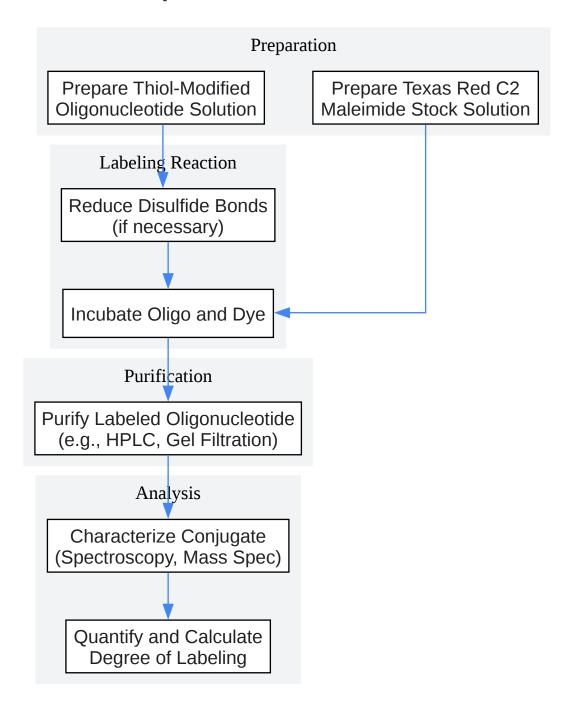
For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the covalent labeling of thiol-modified oligonucleotides with **Texas Red C2 maleimide**. This method is widely used to fluorescently tag oligonucleotides for a variety of applications, including DNA sequencing, fluorescence in situ hybridization (FISH), real-time PCR, and single-molecule imaging. The protocol is based on the highly specific and efficient Michael addition reaction between the maleimide group of the Texas Red dye and the thiol group on the oligonucleotide, forming a stable thioether bond. [1] Texas Red is a bright red-fluorescent dye with excitation and emission maxima of approximately 595 nm and 615 nm, respectively, making it suitable for multiplexing with other fluorophores.[2][3][4]

Quantitative Data Summary

Successful labeling of oligonucleotides requires optimization of reaction conditions. The following table summarizes key quantitative parameters for the labeling reaction and the properties of **Texas Red C2 maleimide**. The labeling efficiency is dependent on factors such as the molar ratio of dye to oligonucleotide, reaction time, and temperature. It is recommended to perform small-scale optimization experiments to determine the ideal conditions for a specific oligonucleotide.


Parameter	Recommended Value	Notes
Texas Red C2 Maleimide Properties		
Excitation Maximum (λmax)	~595 nm	[2][3][4]
Emission Maximum (λem)	~615 nm	[2][3][4]
Molar Extinction Coefficient (ε) at λmax	~116,000 cm ⁻¹ M ⁻¹	
Reaction Conditions		_
Molar Excess of Texas Red C2 Maleimide	10 to 20-fold	A higher excess may be needed for dilute oligonucleotide solutions.
pH of Reaction Buffer	6.5 - 7.5	[1]
Reaction Temperature	Room Temperature (20-25°C) or 4°C	
Reaction Time	2 hours to overnight	Longer incubation times may increase yield but also risk of side reactions.
Illustrative Labeling Efficiencies		
10-fold molar excess, 2h at RT	> 80%	These are typical, expected values and should be empirically determined.
20-fold molar excess, overnight at 4°C	> 90%	These are typical, expected values and should be empirically determined.

Experimental Protocols

This section details the step-by-step methodology for labeling thiol-modified oligonucleotides with **Texas Red C2 maleimide**, followed by purification and characterization of the conjugate.

Diagram of the Experimental Workflow

Click to download full resolution via product page

Caption: Workflow for labeling thiol-modified oligonucleotides.

Materials

- · Thiol-modified oligonucleotide
- Texas Red C2 maleimide
- Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
- Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.2
- Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)
- Purification column (e.g., HPLC with a C18 column, size-exclusion chromatography column)
- Spectrophotometer
- Fluorometer

Procedure

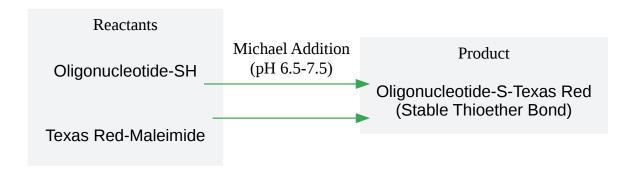
- 1. Preparation of Thiol-Modified Oligonucleotide
- a. Dissolve the lyophilized thiol-modified oligonucleotide in the Reaction Buffer to a final concentration of 1-5 mM.
- b. (Optional but Recommended) Thiol groups can form disulfide bonds during storage. To ensure the availability of free thiols for labeling, reduction of the oligonucleotide is recommended. i. Add a 10-20 fold molar excess of TCEP to the oligonucleotide solution. ii. Incubate at room temperature for 60 minutes. TCEP does not need to be removed before adding the maleimide dye.
- 2. Preparation of **Texas Red C2 Maleimide** Stock Solution
- a. Immediately before use, dissolve the **Texas Red C2 maleimide** in anhydrous DMF or DMSO to a concentration of 10-20 mM. b. Vortex briefly to ensure complete dissolution. Protect the stock solution from light.
- 3. Labeling Reaction

Methodological & Application

a. To the (reduced) thiol-modified oligonucleotide solution, add a 10 to 20-fold molar excess of the **Texas Red C2 maleimide** stock solution. b. Mix thoroughly by vortexing and then centrifuge briefly to collect the reaction mixture at the bottom of the tube. c. Incubate the reaction for 2 hours at room temperature or overnight at 4°C. The reaction vessel should be protected from light.

4. Purification of the Labeled Oligonucleotide

a. The purification method of choice will depend on the scale of the reaction and the required purity of the final product. High-performance liquid chromatography (HPLC) is highly recommended for obtaining high-purity labeled oligonucleotides. b. Reverse-Phase HPLC (RP-HPLC): i. Use a C18 column and a gradient of acetonitrile in a suitable buffer (e.g., triethylammonium acetate). ii. Monitor the elution profile at 260 nm (for the oligonucleotide) and ~595 nm (for Texas Red). iii. The labeled oligonucleotide will have a longer retention time than the unlabeled oligonucleotide due to the hydrophobicity of the dye. iv. Collect the fractions corresponding to the dual-absorbance peak. c. Size-Exclusion Chromatography (e.g., Gel Filtration): i. This method is suitable for removing unconjugated dye from the labeled oligonucleotide. ii. Use a resin with an appropriate molecular weight cutoff. iii. The labeled oligonucleotide will elute in the void volume, while the smaller, unconjugated dye will be retained.


5. Characterization and Quantification

a. Spectroscopic Analysis: i. Measure the absorbance of the purified labeled oligonucleotide solution at 260 nm (A₂₆₀) and ~595 nm (A₅₉₅) using a spectrophotometer. b. Calculation of Oligonucleotide Concentration: i. The concentration of the oligonucleotide can be calculated using the Beer-Lambert law, correcting for the absorbance of the dye at 260 nm. ii. Corrected A₂₆₀ = A₂₆₀ - (A₅₉₅ × CF₂₆₀), where CF₂₆₀ is the correction factor for the dye's absorbance at 260 nm. c. Calculation of Dye Concentration: i. The concentration of the Texas Red dye is calculated using its molar extinction coefficient ($\varepsilon \approx 116,000 \text{ cm}^{-1}\text{M}^{-1}$ at 595 nm). ii. Dye Concentration (M) = A₅₉₅ / ε ₅₉₅ d. Degree of Labeling (DOL): i. DOL = (Molar concentration of the dye) / (Molar concentration of the oligonucleotide) ii. A DOL of 1.0 indicates that, on average, each oligonucleotide molecule is labeled with one dye molecule. e. Mass Spectrometry: i. For unambiguous confirmation of successful conjugation, the molecular weight of the labeled oligonucleotide can be determined by mass spectrometry (e.g., ESI-MS or MALDI-TOF).

Thiol-Maleimide Reaction Pathway

The labeling reaction proceeds via a Michael addition mechanism. The nucleophilic thiol group of the oligonucleotide attacks the electron-deficient double bond of the maleimide ring on the Texas Red C2 molecule. This results in the formation of a stable, covalent thioether linkage.[1]

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. omlc.org [omlc.org]
- 2. Texas Red[™] C2 Maleimide 5 mg | Buy Online | Invitrogen[™] | thermofisher.com
 [thermofisher.com]
- 3. Texas Red® maleimide *Single Isomer* | AAT Bioquest [aatbio.com]
- 4. vectorlabs.com [vectorlabs.com]
- To cite this document: BenchChem. [Application Notes and Protocols: Labeling Thiol-Modified Oligonucleotides with Texas Red C2 Maleimide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b14750483#protocol-for-labeling-thiol-modified-oligonucleotides-with-texas-red-c2-maleimide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com